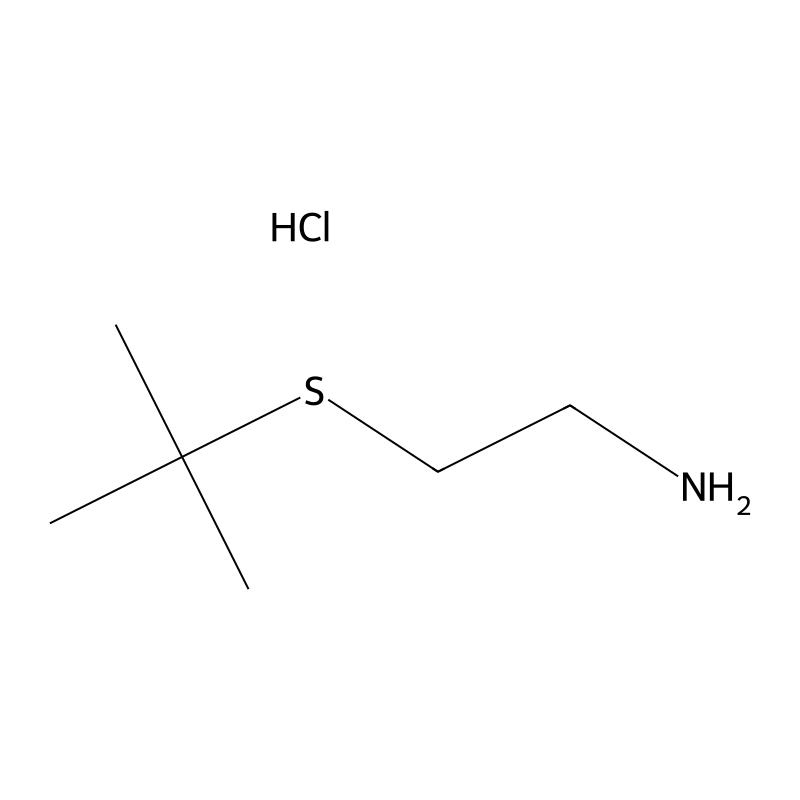

2-(tert-Butylthio)ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(tert-Butylthio)ethylammonium chloride is a synthetic compound not readily found in nature. Research efforts have focused on the development of efficient and scalable methods for its synthesis. Studies have explored various approaches, including the reaction of tert-butyl thiol with 2-chloroethylamine and the quaternization of 2-(tert-butylthio)ethylamine with hydrochloric acid. These studies have yielded valuable insights into the reaction mechanisms and reaction conditions necessary for the successful synthesis of this compound. [, ]

Material Science Applications:

Research has explored the potential applications of 2-(tert-Butylthio)ethylammonium chloride in material science. It has been investigated as a precursor for the synthesis of ionic liquids, which are salts with a melting point below 100°C. Ionic liquids possess unique properties, such as high thermal stability, good ionic conductivity, and tunable miscibility with various solvents. These properties make them attractive candidates for various applications, including electrolytes in batteries and lubricants. Studies have demonstrated that 2-(tert-Butylthio)ethylammonium chloride can be used to prepare ionic liquids with desired properties, suggesting its potential utility in the development of novel functional materials. [, ]

This compound is an organic salt containing a positively charged ammonium group (N(CH2CH3)3+) and a negatively charged chloride ion (Cl-). The central carbon chain is attached to a tert-butyl thioether group ((CH3)3CS-).

There is no known origin or specific significance in scientific research currently documented for 2-(tert-Butylthio)ethylammonium chloride [, ].

Molecular Structure Analysis

The key features of the molecule include:

- Ammonium cation: The presence of the ammonium group suggests the molecule can form ionic bonds and potentially act as a cationic surfactant.

- Thioether group: The tert-butyl thioether group might influence the molecule's lipophilicity (fat solubility) and potentially its biological interactions.

Chemical Reactions Analysis

- Synthesis: One potential synthesis route could involve the reaction of 2-(tert-butylthio)ethylamine with hydrochloric acid (HCl).

2-(CH3)3CSCH2CH2NH2 + HCl → 2-(CH3)3CSCH2CH2NH3+ Cl-- Quaternary ammonium salt formation: The ammonium group can potentially react with other anions to form different quaternary ammonium salts.

Physical And Chemical Properties Analysis

There is no data currently available on specific properties like melting point, boiling point, or solubility for 2-(tert-Butylthio)ethylammonium chloride [, ].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant